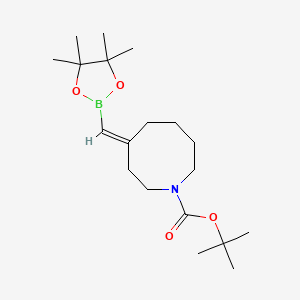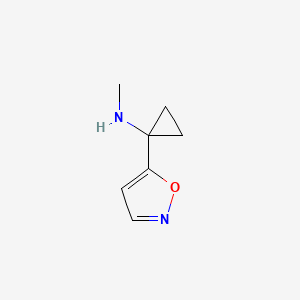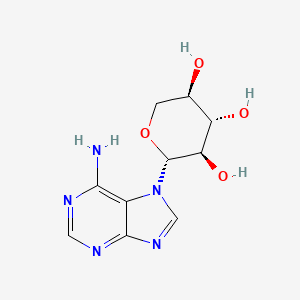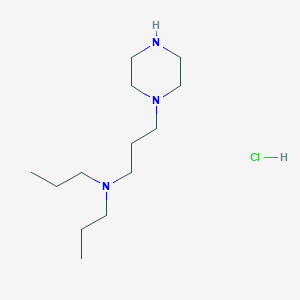
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities . This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
The synthesis of 3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride typically involves multi-step procedures. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene. The mixture is extracted, treated with activated carbon, and filtered before the solvent is distilled off to a minimal volume . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals such as ruthenium or nickel.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring acts as a nucleophile.
Common reagents used in these reactions include sulfonium salts, hydrogen gas, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a dopamine and serotonin antagonist, which contributes to its potential antipsychotic effects . It may also interact with other neurotransmitter systems, influencing various biological processes.
Comparison with Similar Compounds
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride can be compared with other piperazine derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: Used in analytical testing to detect pharmaceutical impurities.
Properties
Molecular Formula |
C13H30ClN3 |
|---|---|
Molecular Weight |
263.85 g/mol |
IUPAC Name |
3-piperazin-1-yl-N,N-dipropylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H29N3.ClH/c1-3-8-15(9-4-2)10-5-11-16-12-6-14-7-13-16;/h14H,3-13H2,1-2H3;1H |
InChI Key |
WGBPFSNNJRSGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCN1CCNCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


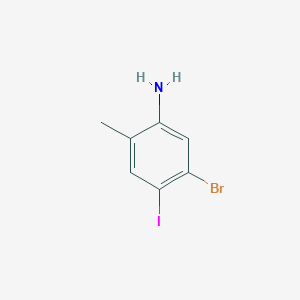
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine](/img/structure/B12931904.png)

![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)
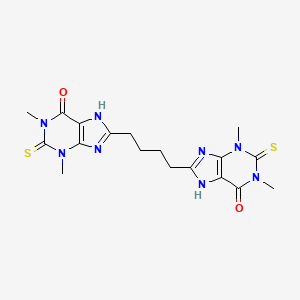
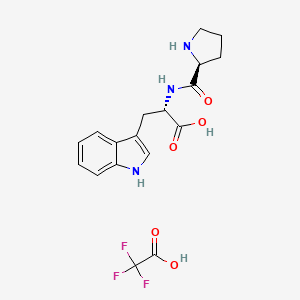
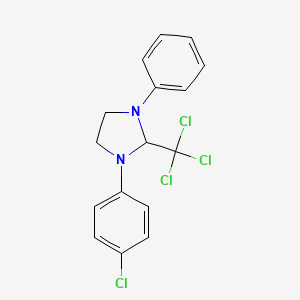
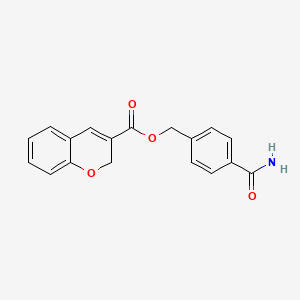
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)
